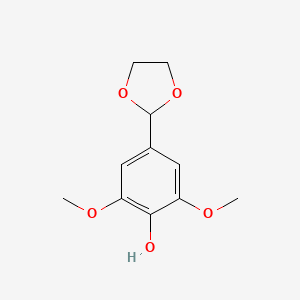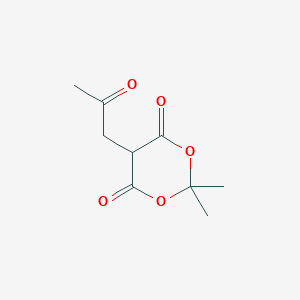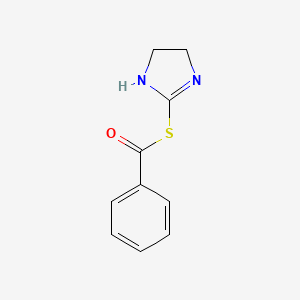
3-(2-Methylcyclopentyl)hexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylcyclopentyl)hexan-3-ol is an organic compound with the molecular formula C12H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain. The compound also features a methyl-substituted cyclopentyl group, which adds to its structural complexity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing alcohols like 3-(2-Methylcyclopentyl)hexan-3-ol involves the use of Grignard reagents. Grignard reagents (RMgX) react with carbonyl compounds to yield alcohols. For instance, the reaction of a Grignard reagent with a ketone can produce a tertiary alcohol . The specific conditions for synthesizing this compound would involve the appropriate selection of starting materials and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of such alcohols often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and pressures are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylcyclopentyl)hexan-3-ol can undergo various chemical reactions, including:
Oxidation: Alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids depending on the conditions and reagents used.
Reduction: Reduction reactions can convert carbonyl compounds back to alcohols.
Substitution: Alcohols can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield a ketone or carboxylic acid, while reduction would regenerate the alcohol from a carbonyl compound.
Scientific Research Applications
3-(2-Methylcyclopentyl)hexan-3-ol has various applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in studies involving the interaction of alcohols with biological systems.
Medicine: Research into the pharmacological properties of such compounds can lead to the development of new drugs.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylcyclopentyl)hexan-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The specific pathways and targets would depend on the context of its use, such as its role in a biological system or a chemical reaction .
Comparison with Similar Compounds
Similar Compounds
3-Hexanol: Another alcohol with a similar hexane chain but without the cyclopentyl group.
Cyclopentanol: An alcohol with a cyclopentyl group but a different overall structure.
Uniqueness
3-(2-Methylcyclopentyl)hexan-3-ol is unique due to the presence of both a hexane chain and a methyl-substituted cyclopentyl group. This combination of structural features can influence its chemical properties and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
53398-72-4 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3-(2-methylcyclopentyl)hexan-3-ol |
InChI |
InChI=1S/C12H24O/c1-4-9-12(13,5-2)11-8-6-7-10(11)3/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
UMTUMLSVRGSELR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(C1CCCC1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)
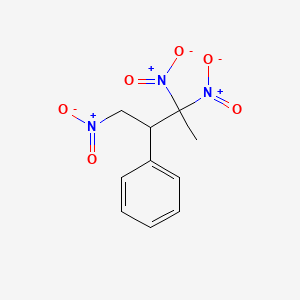
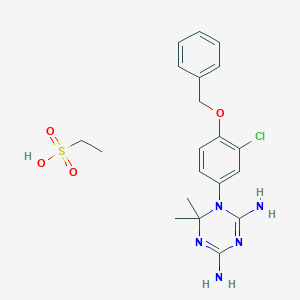

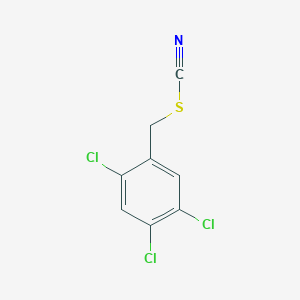
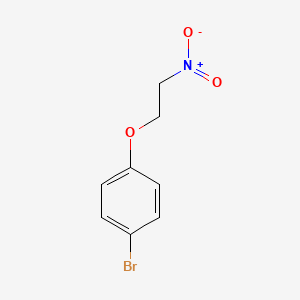
![8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B14009301.png)

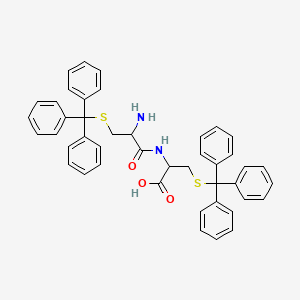
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline](/img/structure/B14009323.png)
